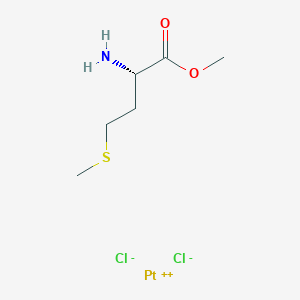

Pt(O-Methyl-methionine)Cl2

Beschreibung

Platinum(II) complexes are widely studied for their structural diversity and biological applications, particularly in oncology. Pt(O-Methyl-methionine)Cl₂ is a square-planar Pt(II) complex featuring a modified methionine ligand, where the oxygen atom in the methionine side chain is methylated. This modification alters the ligand’s electronic properties and coordination behavior compared to native methionine. The compound is hypothesized to coordinate via the amino group (N) and the methylated oxygen (O), with two chloride ligands completing the square-planar geometry.

Such modifications are critical in tuning platinum compounds for specific therapeutic or catalytic applications.

Eigenschaften

CAS-Nummer |

139014-07-6 |

|---|---|

Molekularformel |

C6H13Cl2NO2PtS |

Molekulargewicht |

429.219 |

IUPAC-Name |

dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C6H13NO2S.2ClH.Pt/c1-9-6(8)5(7)3-4-10-2;;;/h5H,3-4,7H2,1-2H3;2*1H;/q;;;+2/p-2/t5-;;;/m0.../s1 |

InChI-Schlüssel |

RAIUUDGYMMXSCG-BHRFRFAJSA-L |

SMILES |

COC(=O)C(CCSC)N.Cl[Pt]Cl |

Synonyme |

O-methyl-methionine-dichloroplatinum(II) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pt(O-Methyl-methionine)Cl2 typically involves the reaction of platinum precursors with O-methyl-methionine under controlled conditions. One common method is to react potassium tetrachloroplatinate(II) with O-methyl-methionine in an aqueous solution. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Pt(O-Methyl-methionine)Cl2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.

Reduction: It can be reduced to form lower oxidation state platinum compounds.

Substitution: The chloride ligands can be substituted with other ligands such as thiourea, L-methionine, and L-histidine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiourea for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiourea can yield Pt(thiourea)Cl2 complexes .

Wissenschaftliche Forschungsanwendungen

Pt(O-Methyl-methionine)Cl2 has several scientific research applications:

Wirkmechanismus

The mechanism of action of Pt(O-Methyl-methionine)Cl2 involves its interaction with biological molecules. The compound can bind to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cell division and ultimately cell death. The molecular targets include DNA and various proteins involved in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Platinum(II) Compounds

Structural Comparisons

Table 1: Structural Parameters of Pt(II) Complexes

Key Observations :

- Ligand Effects: The trans-influence in Pt(O-Me-Met)Cl₂ is expected to be moderate, similar to oxaliplatin, due to the amino group’s stronger trans-effect compared to oxygen. In K[Pt(L-alaO)Cl₂], the Pt–N bond is shorter than Pt–O, reflecting the stronger trans-influence of the amino group.

- Geometry: All compounds adopt square-planar geometry, but ligand bulkiness (e.g., diaminocyclohexane in oxaliplatin) influences steric interactions and solubility.

Reactivity with Biomolecules

Table 2: Reactivity Profiles

Key Observations :

- Methionine Interaction : Pt(O-Me-Met)Cl₂’s pre-coordinated methionine derivative may reduce its affinity for free methionine in biological systems, unlike cisplatin, which readily binds methionine’s sulfur.

- DNA Targeting : Oxaliplatin’s slower aquation rate compared to cisplatin results in reduced nephrotoxicity but requires intracellular activation. Pt(O-Me-Met)Cl₂ may follow a similar activation pathway but with altered selectivity due to its ligand.

Table 3: Stability Constants and Solubility

Key Observations :

- Stability : Oxaliplatin’s stability in plasma is attributed to its inert oxalate ligand. Pt(O-Me-Met)Cl₂’s stability will depend on the lability of its chloride ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.